Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride

Description

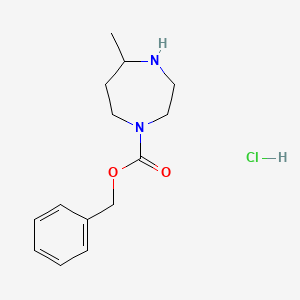

Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride (CAS: 100836-71-3 or 1030377-27-5) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₄H₂₁ClN₂O₂ and a molecular weight of 284.78 g/mol . It is a chiral molecule, with the (R)-enantiomer being prominently utilized as a key intermediate in synthesizing Suvorexant, a dual orexin receptor antagonist approved for treating insomnia . Structurally, it features a seven-membered diazepane ring substituted with a benzyl carbamate group and a methyl group at the 5-position. The hydrochloride salt form enhances its stability for pharmaceutical applications .

Properties

Molecular Formula |

C14H21ClN2O2 |

|---|---|

Molecular Weight |

284.78 g/mol |

IUPAC Name |

benzyl 5-methyl-1,4-diazepane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-12-7-9-16(10-8-15-12)14(17)18-11-13-5-3-2-4-6-13;/h2-6,12,15H,7-11H2,1H3;1H |

InChI Key |

MDWWAHWZRWJLAV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride typically involves the reaction of benzyl chloroformate with 5-methyl-1,4-diazepane in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl 5-methyl-1,4-diazepane-1-carboxylate oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Scientific Research Applications

Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride serves as a versatile building block in synthesizing complex molecules. Its applications span medicinal chemistry, organic synthesis, biological studies, and industrial processes.

Chemistry: In chemistry, it is used as a building block for synthesizing complex molecules and serves as an intermediate in creating pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is studied as a potential ligand for specific receptors and in developing enzyme inhibitors and biochemical assays.

Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including treating neurological disorders and as an anti-inflammatory agent.

Industry: In the industrial sector, it is used to produce specialty chemicals and materials and may be used in developing new polymers or as a catalyst in organic reactions.

Chemical Reactions

This compound can undergo oxidation, reduction, and nucleophilic substitution reactions.

- Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used. The major products are typically carboxylic acids or ketones.

- Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed. The major products are usually alcohols or amines.

- Substitution: Nucleophilic substitution reactions can occur at the benzyl group using reagents like sodium hydride and alkyl halides. The major products are substituted benzyl derivatives.

Case Studies

Several studies highlight the application of this compound as an intermediate in synthesizing suvorexant, a drug used to treat insomnia .

- Chiral Resolution: Cocrystallization techniques have been used to resolve racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate to enhance enantiomeric purity, yielding high enantiomeric excess (>96%), improving industrial applicability for pharmaceutical synthesis .

- Biocatalytic Approaches: Biocatalysis has been used to synthesize chiral amines from diazepane derivatives, showing enhanced efficiency and environmental safety compared to traditional chemical processes.

Potential Interactions

This compound's biological activity is linked to its influence on central nervous system (CNS) functions. Similar diazepane structures often interact with neurotransmitter receptors or enzymes involved in neuropharmacological pathways.

- Calcium Channels: Related compounds exhibit inhibitory activity on calcium channels, which are crucial in neurotransmitter release and neuronal excitability.

- Receptor Modulation: The compound's structure suggests possible interactions with GABAergic systems, which are essential in regulating anxiety and sleep.

Suvorexant Synthesis

Mechanism of Action

The mechanism of action of Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key biochemical processes .

Comparison with Similar Compounds

Benzyl (5R)-4-[5-bromo-2-(2H-1,2,3-triazol-2-yl)benzoyl]-5-methyl-1,4-diazepane-1-carboxylate (H-1)

- Structure : Shares the diazepane core but incorporates a 5-bromo-2-triazolylbenzoyl substituent at the 4-position.

- Application : Developed as an orexin receptor antagonist in a patent by Merck Sharp & Dohme Corp. .

- Key Difference : The addition of a bromo-triazolyl aromatic group enhances receptor-binding affinity compared to the parent compound, which lacks this substituent .

(±)-cis-2-(4-Methoxyphenyl)-3-methoxy-1,5-benzothiazepin-4(5H)-one

- Structure : A benzothiazepine (seven-membered ring with sulfur and nitrogen) instead of a diazepane. Substituted with methoxy and chlorophenyl groups.

- Synthesis: Requires sodium dithionite and ethanolic potassium hydroxide under reflux, contrasting with the coupling agents (e.g., hydroxyazabenzotriazole) used for the diazepane derivative .

- Pharmacology : Primarily explored for antimicrobial or cardiovascular activity, unlike the orexin-targeting diazepane compounds .

Heterocyclic Compounds with Related Pharmacological Targets

Benazepril Hydrochloride

- Structure : A benzazepine (six-membered ring fused to a benzene ring) with carboxyalkyl and ethoxycarbonyl groups.

- Application : Angiotensin-converting enzyme (ACE) inhibitor for hypertension, differing entirely in biological target from diazepane-based orexin antagonists .

- Safety: Classified as non-hazardous under Chinese regulatory standards, similar to the diazepane compound, which lacks GHS hazard labeling .

Comparative Data Table

Pharmacological and Industrial Relevance

While the diazepane derivative serves as a non-active intermediate, its structural analogues like H-1 demonstrate how minor modifications (e.g., bromo-triazolyl groups) can confer receptor-targeting activity . In contrast, benzothiazepines and benzazepines exhibit divergent applications due to their distinct heterocyclic cores .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via coupling reactions using activated intermediates. For example, acylation of 5-methyl-1,4-diazepane with benzyl chloroformate under basic conditions (e.g., triethylamine) in dichloromethane yields the carboxylate ester, followed by hydrochloric acid treatment to form the hydrochloride salt . Optimization involves controlling reaction temperature (0–5°C), stoichiometric ratios (1.2 equivalents of benzyl chloroformate), and purification via recrystallization from ethanol/water mixtures. Monitoring by TLC or HPLC ensures intermediate purity .

Q. What analytical techniques are critical for confirming the structural identity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the diazepane core, benzyl ester, and methyl substituents. For example, the methyl group at position 5 appears as a triplet (~δ 1.2 ppm) in ¹H NMR due to coupling with adjacent protons . Mass spectrometry (ESI-MS) confirms the molecular ion ([M+H]⁺ expected at m/z 293.2). Purity assessment requires reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers design experiments to study this compound’s interaction with orexin receptors, and what assays are most informative?

- Methodological Answer : Radioligand displacement assays using ³H-SB-674042 (a known orexin receptor antagonist) in HEK-293 cells expressing OX₁/OX₂ receptors are standard. Pre-incubate cells with the compound (0.1–100 μM) and measure competitive binding via scintillation counting. For functional antagonism, calcium flux assays (Fluo-4 AM dye) quantify receptor inhibition after orexin-A stimulation. Molecular docking studies (e.g., using AutoDock Vina) based on the compound’s SMILES string (C1CNCCN(C1=O)CC2=CC=C(C=C2)F.Cl ) predict binding poses in OX₁ receptor homology models .

Q. How do structural modifications, such as fluorination of the benzyl group, influence the compound’s pharmacokinetic properties?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., fluorine at the para position of the benzyl ring) enhances metabolic stability by reducing CYP450-mediated oxidation. Comparative studies involve synthesizing analogs (e.g., 4-fluorobenzyl derivatives) and evaluating logP (octanol/water partitioning), plasma protein binding (equilibrium dialysis), and half-life in liver microsomes. Fluorinated analogs show improved blood-brain barrier penetration in rodent models, assessed via LC-MS/MS quantification of brain homogenates .

Q. How should researchers address contradictory data regarding the compound’s in vitro activity against CNS targets?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, agonist concentration). To resolve conflicts:

- Standardize protocols: Use identical cell lines (e.g., CHO-K1/OX₁), agonist concentrations (e.g., 10 nM orexin-B), and incubation times (30 min).

- Validate via orthogonal assays: Compare radioligand binding (IC₅₀) with functional cAMP inhibition (IC₅₀ should correlate within 1 log unit).

- Control for off-target effects: Screen against related GPCRs (e.g., serotonin 5-HT₂A) to confirm selectivity .

Q. What in vivo models are appropriate for evaluating the compound’s efficacy in sleep disorder therapeutics?

- Methodological Answer : Use transgenic mice lacking orexin neurons (orexin/ataxin-3 mice) to model narcolepsy. Administer the compound intravenously (1–10 mg/kg) and monitor sleep architecture via electroencephalography (EEG)/electromyography (EMG). Key metrics include latency to REM sleep and wakefulness bouts. For pharmacokinetic-pharmacodynamic (PK-PD) modeling, collect plasma/brain samples at intervals (0.5–8 hr) to correlate exposure with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.